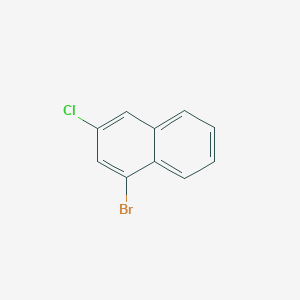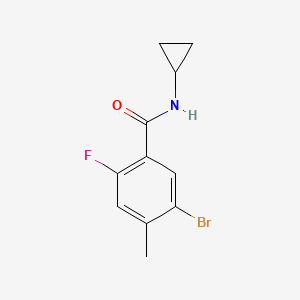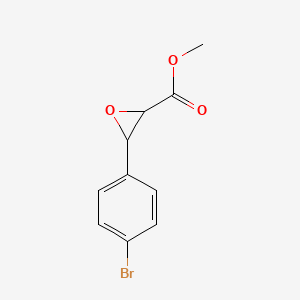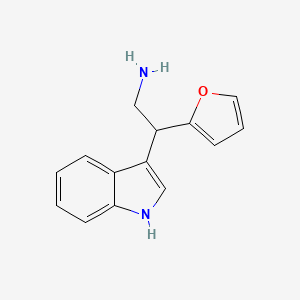
1-Bromo-3-chloronaphthalene
Overview
Description
1-Bromo-3-chloronaphthalene is an organic compound with the molecular formula C10H6BrCl It is a derivative of naphthalene, where one hydrogen atom is replaced by a bromine atom and another by a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloronaphthalene can be synthesized through a multi-step process involving the bromination and chlorination of naphthalene. One common method involves the bromination of naphthalene to form 1-bromonaphthalene, followed by chlorination to yield this compound .
Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves the use of n-butyllithium in tetrahydrofuran as a solvent. The reaction is carried out at low temperatures (around -80°C to -90°C) to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine or chlorine atoms can be substituted by other functional groups using reagents like n-butyllithium.
Oxidation and Reduction Reactions: These reactions can modify the aromatic ring or the substituents attached to it.
Common Reagents and Conditions:
n-Butyllithium: Used for substitution reactions in tetrahydrofuran at low temperatures.
Trimethyl Borate: Used in subsequent steps to form boronic acid derivatives.
Major Products Formed:
Scientific Research Applications
1-Bromo-3-chloronaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: While specific applications in biology and medicine are less documented, compounds like this compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3-chloronaphthalene involves its ability to undergo substitution reactions, where the bromine or chlorine atoms can be replaced by other functional groups. This reactivity makes it a valuable intermediate in organic synthesis, allowing for the creation of a wide range of derivatives .
Comparison with Similar Compounds
1-Bromonaphthalene: Similar in structure but lacks the chlorine atom.
1-Chloronaphthalene: Similar in structure but lacks the bromine atom.
Uniqueness: 1-Bromo-3-chloronaphthalene is unique due to the presence of both bromine and chlorine atoms, which allows for greater versatility in chemical reactions and the synthesis of more complex molecules .
Properties
IUPAC Name |
1-bromo-3-chloronaphthalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrCl/c11-10-6-8(12)5-7-3-1-2-4-9(7)10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGYAXSJIBNZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-Cyclopropylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B3142947.png)




![7-(4-Methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B3142973.png)






